Methyl mesopyropheophorbide a
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Overview
Description
Methyl mesopyropheophorbide a is a derivative of chlorophyll a, a naturally occurring pigment found in plants. This compound is part of the chlorin family, which is known for its macrocyclic structure and significant applications in various fields such as photodynamic therapy and dye-sensitized solar cells.
Preparation Methods
Methyl mesopyropheophorbide a can be synthesized through several methods. One common approach involves the treatment of methyl pyropheophorbide a with formaldehyde under basic conditions to yield a 132-methylene derivative. Under acidic conditions, the corresponding 20-hydroxymethyl derivative is obtained . Another method involves the Vilsmeier–Haack formylation of porphyrins followed by reduction .
Chemical Reactions Analysis
Methyl mesopyropheophorbide a undergoes various chemical reactions, including:
Hydroxymethylation: This reaction involves the addition of a hydroxymethyl group to the compound, which can be achieved using formaldehyde under different conditions.
Prins Reaction: This reaction produces 3-dioxane derivatives.
Blanc Chloromethylation: This reaction leads to the formation of chlorins.
Aldol Reaction: This reaction results in the formation of 12-vinyl-substituted chlorins.
Scientific Research Applications
Methyl mesopyropheophorbide a has several scientific research applications:
Photodynamic Therapy (PDT): The compound’s ability to generate singlet oxygen makes it a potential photosensitizer for PDT.
Dye-Sensitized Solar Cells (DSSCs): Its structure allows for efficient light absorption, making it suitable for use in DSSCs.
Artificial Photosynthetic Reaction Centers: The compound’s electronic properties make it useful in mimicking natural photosynthesis.
Mechanism of Action
The mechanism of action of methyl mesopyropheophorbide a involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can then interact with various biological molecules, leading to cell damage and death, which is particularly useful in photodynamic therapy .
Comparison with Similar Compounds
Methyl mesopyropheophorbide a can be compared with other chlorophyll derivatives such as methyl pyropheophorbide a. While both compounds share a similar macrocyclic structure, this compound has unique reactivity due to the presence of different substituents at specific positions .
Similar Compounds
- Methyl pyropheophorbide a
- Methyl pheophorbide a
- Methyl 132-oxopyropheophorbide a
Properties
CAS No. |
36151-62-9 |
---|---|
Molecular Formula |
C34H38N4O3 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
methyl 3-[(21S,22S)-11,16-diethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate |
InChI |
InChI=1S/C34H38N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h13-15,18,22,37,39H,8-12H2,1-7H3/t18-,22-/m0/s1 |
InChI Key |
KFVJKPWAVITNFD-AVRDEDQJSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)CC)N5)C)CCC(=O)OC)C4=N3)O)C)C |
Origin of Product |
United States |
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